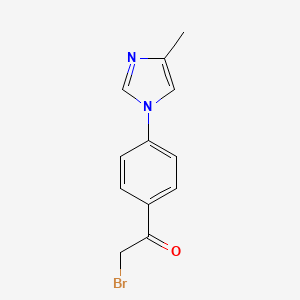

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-[4-(4-methylimidazol-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-9-7-15(8-14-9)11-4-2-10(3-5-11)12(16)6-13/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQQZQZAQABIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648615 | |

| Record name | 2-Bromo-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

810662-38-5 | |

| Record name | 2-Bromo-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, a compound of interest in medicinal chemistry and drug development. The proposed synthesis involves a two-step process: the initial N-arylation of 4-methylimidazole with a substituted acetophenone, followed by the α-bromination of the resulting ketone intermediate. This document outlines detailed experimental protocols, presents quantitative data for analogous compounds to serve as a benchmark, and includes workflow and mechanistic diagrams to facilitate a thorough understanding of the synthetic process.

Synthetic Strategy and Workflow

The synthesis of the target molecule is most effectively approached through a two-step sequence. The first step involves the formation of the precursor, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, via a nucleophilic substitution reaction. The second step is the regioselective bromination of the methyl group of the acetophenone moiety.

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

This procedure is adapted from a known synthesis of the analogous unmethylated imidazole compound.

Reaction Scheme:

4-Methylimidazole + 4-Chloroacetophenone → 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Materials:

-

4-Methylimidazole

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

4-Chloroacetophenone

-

Distilled water

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, stir a mixture of 4-methylimidazole (1.0 eq) and potassium hydroxide (1.5 eq) in DMSO at room temperature for 2 hours.

-

To this mixture, add a solution of 4-chloroacetophenone (1.0 eq) in DMSO dropwise.

-

Heat the reaction mixture to 100°C and maintain for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with cold distilled water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Caption: Mechanism for the N-arylation of 4-methylimidazole.

Step 2: Synthesis of this compound

This protocol is a generalized method for the α-bromination of acetophenones using N-bromosuccinimide (NBS).

Reaction Scheme:

1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone + NBS → this compound

Materials:

-

1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

-

Dichloromethane (DCM) and Diethyl ether (or another suitable solvent system)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq) in a mixture of dichloromethane and diethyl ether (1:1).

-

Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature. The reaction can also be facilitated by microwave irradiation for a shorter reaction time.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

A Technical Guide to 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. It details the known and predicted physicochemical properties, provides detailed experimental protocols for its synthesis, and discusses its potential biological activities based on related structures. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development.

Core Properties and Characteristics

This compound belongs to the class of α-bromoacetophenones, which are versatile intermediates in organic synthesis. The presence of the 4-methyl-1H-imidazole moiety suggests potential applications in developing kinase inhibitors or receptor antagonists. The α-bromo-ketone functional group is highly reactive and amenable to nucleophilic substitution, making it a valuable building block for constructing more complex molecular architectures.[1]

Chemical and Physical Data

Quantitative data for the title compound is not widely available. The following tables summarize key identifiers and predicted physicochemical properties. Data for the closely related, non-methylated parent compound, 2-bromo-1-(4-(1H-imidazol-1-yl)phenyl)ethanone (CAS: 110668-69-4), is provided for comparison and estimation purposes.[2][3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-4'-(4-methyl-1H-imidazol-1-yl)acetophenone |

| Molecular Formula | C₁₂H₁₁BrN₂O |

| Molecular Weight | 279.14 g/mol |

| CAS Number | Not explicitly assigned; related to 110668-69-4 |

Table 2: Physicochemical Properties (Predicted and Comparative)

| Property | Value (Predicted or from Parent Compound) | Reference |

| Boiling Point | ~405.0 ± 25.0 °C | [2][3] |

| Density | ~1.48 ± 0.1 g/cm³ | [2][3] |

| Flash Point | ~198.7 °C | [2] |

| Refractive Index | ~1.632 | [2] |

| Topological Polar Surface Area (TPSA) | 34.9 Ų | [2] |

| XLogP3 | ~2.4 | [2] |

| Form | Solid (Pale Beige to Pale Brown) | [3] |

| Storage Temperature | 2-8°C | [3][4] |

| Stability | Potentially Hygroscopic | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically starts with the corresponding acetophenone derivative, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. The key transformation is the selective bromination at the α-carbon of the ketone. Two common protocols for this type of reaction are presented below.

Figure 1: General workflow for the synthesis of the target compound.

Protocol 1: Bromination using HBr/Acetic Acid

This protocol is adapted from the synthesis of the hydrobromide salt of the non-methylated analog and is a robust method for α-bromination of acetophenones.[5]

-

Reagents and Materials:

-

1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq)

-

30-32% Hydrogen Bromide in Acetic Acid

-

Bromine (Br₂) (1.0 eq)

-

Ethanol

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

-

Methodology:

-

Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone in a minimal amount of 30-32% HBr in acetic acid in a round-bottom flask, cooled in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the stirred mixture. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, collect the resulting precipitate by vacuum filtration.

-

Wash the collected crystals sequentially with cold ethanol (3x) and diethyl ether.

-

Air dry the crystals to afford the title compound, likely as its hydrobromide salt.

-

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method offers an alternative using a solid, easier-to-handle brominating agent and can be enhanced with sonication.[6]

-

Reagents and Materials:

-

1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Solvent system (e.g., PEG-400 and water)

-

Dichloromethane (for extraction)

-

Jacketed reactor with ultrasonic horn (optional, for sonication)

-

-

Methodology:

-

Combine equimolar amounts of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone and NBS in the chosen solvent system (e.g., PEG-400/water).

-

Stir the mixture vigorously. For an accelerated reaction, place the vessel under sonication (e.g., 25 kHz) and maintain the temperature around 80°C.[6]

-

Monitor the reaction by TLC until the starting acetophenone is fully consumed.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

-

Analytical and Spectroscopic Profile

While specific spectra for this compound are not publicly available, an expected profile can be predicted based on its structure and data from analogous compounds.[7][8]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) in CDCl₃: • ~7.8-8.1 (d, 2H, Ar-H ortho to C=O) • ~7.3-7.6 (m, Ar-H and Imidazole-H) • ~4.45 (s, 2H, -CH₂Br) • ~2.3 (s, 3H, -CH₃) |

| ¹³C NMR | δ (ppm) in CDCl₃: • ~190 (C=O) • ~115-140 (Ar-C and Imidazole-C) • ~30-35 (-CH₂Br) • ~14 (-CH₃) |

| Mass Spec (ESI) | [M+H]⁺: Expected at m/z 279.0/281.0 due to the natural isotopic abundance of Bromine (⁷⁹Br/⁸¹Br). |

Biological Activity and Potential Applications

The biological profile of this compound has not been extensively reported. However, its structural features suggest several areas of therapeutic interest.

-

CB1 Receptor Inverse Agonist: The parent compound, 2-bromo-1-(4-imidazol-1-yl-phenyl)-ethanone, is cited as a cannabinoid receptor 1 (CB1) inverse agonist.[2][3] This suggests that the 4-methyl derivative could be a valuable intermediate for developing agents targeting the endocannabinoid system, with potential applications in metabolic disorders, addiction, and neurodegenerative diseases.

-

Kinase Inhibition: The α-bromoacetophenone moiety is a reactive "warhead" frequently used to synthesize covalent inhibitors of protein kinases.[1] By undergoing nucleophilic substitution with a cysteine residue in the kinase active site, it can form an irreversible bond, leading to potent and sustained inhibition. This makes the title compound a key starting material for developing targeted anticancer therapies.

-

Antimicrobial and Anti-inflammatory Activity: Research on the hydrobromide salt of the parent compound has indicated potential antimicrobial efficacy against certain bacterial strains and anti-inflammatory properties.[9] It has also shown antiproliferative activity against various cancer cell lines, suggesting a broad potential for further pharmacological investigation.[9]

Figure 2: Hypothetical mechanism of action as a covalent kinase inhibitor.

Conclusion

This compound is a promising chemical intermediate with significant potential in drug discovery. Its structural similarity to known bioactive molecules, combined with the reactive α-bromo-ketone handle, makes it an attractive starting point for the synthesis of novel kinase inhibitors, CB1 receptor modulators, and other therapeutic agents. The experimental protocols and predictive data compiled in this guide offer a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry programs. Further investigation is warranted to fully elucidate its pharmacological profile and unlock its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 2-BROMO-1-(4-IMIDAZOL-1-YL-PHENYL)-ETHANONE CAS#: 110668-69-4 [amp.chemicalbook.com]

- 4. 2-Bromo-1-(4-imidazol-1-yl-phenyl)ethanone|lookchem [lookchem.com]

- 5. prepchem.com [prepchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Buy 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide [smolecule.com]

In-Depth Technical Guide: 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (CAS Number: 810662-38-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, corresponding to CAS number 810662-38-5. This document collates available data on its physicochemical properties, outlines a probable synthetic route, and discusses its potential biological activities and mechanisms of action, with a focus on its role as a potential antifungal agent.

Core Compound Information

Chemical Name: this compound

This compound is a substituted acetophenone derivative containing a 4-methyl-1H-imidazole moiety. The presence of an α-bromoketone functional group and an imidazole ring suggests its potential as a versatile intermediate in the synthesis of various heterocyclic compounds and as a biologically active molecule itself.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and a closely related analogue are presented in the table below.

| Property | Value | Reference Compound | Value |

| CAS Number | 810662-38-5 | CAS Number | 110668-69-4 |

| Molecular Formula | C₁₂H₁₁BrN₂O | Molecular Formula | C₁₁H₉BrN₂O |

| Molecular Weight | 279.13 g/mol | Molecular Weight | 265.11 g/mol |

| Boiling Point | 417.9 ± 30.0 °C (Predicted) | Boiling Point | 405.0 ± 25.0 °C (Predicted) |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) | Density | 1.48 ± 0.1 g/cm³ (Predicted) |

| pKa | 4.97 ± 0.10 (Predicted) | pKa | Not Available |

Synthesis Protocol

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

Materials:

-

1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

-

Bromine (Br₂)

-

Glacial Acetic Acid (AcOH)

-

Ethanol

Procedure:

-

Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1 equivalent) in glacial acetic acid.

-

To this solution, add bromine (1 equivalent) dropwise with stirring at room temperature.

-

Continue stirring the reaction mixture overnight. The product is expected to crystallize out of the solution.

-

Collect the crystals by vacuum filtration.

-

Wash the collected crystals with cold ethanol (3 portions).

-

Air dry the crystals to obtain this compound.

Note: This protocol is based on the synthesis of a similar compound and may require optimization for the specific substrate. Standard laboratory safety precautions should be followed, particularly when handling bromine.

Biological Activity and Mechanism of Action

Imidazole derivatives are a well-established class of antifungal agents.[1] The primary mechanism of action for many antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[2] This enzyme is a key component of the fungal ergosterol biosynthesis pathway.[2]

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2]

Proposed Antifungal Mechanism of Action

Inhibition of lanosterol 14α-demethylase by this compound is proposed to occur through the coordination of the nitrogen atom in the imidazole ring with the heme iron atom in the active site of the enzyme. This binding event blocks the demethylation of lanosterol, the enzyme's natural substrate.[2]

The disruption of this enzymatic step leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane.[2] This ultimately results in the inhibition of fungal growth and cell death.

Caption: Proposed mechanism of antifungal action.

Experimental Protocols for Biological Evaluation

Due to the lack of specific experimental data for CAS number 810662-38-5, the following are generalized protocols for assessing the potential biological activities of this compound based on its structural features.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal strains.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal strain.

-

Add the fungal inoculum to each well containing the diluted compound.

-

Include positive (fungal inoculum without compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific fungal strain.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted to assess the inhibitory activity of the compound against specific enzymes, such as lanosterol 14α-demethylase.

Materials:

-

This compound

-

Target enzyme (e.g., recombinant human or fungal CYP51)

-

Substrate for the enzyme

-

Assay buffer

-

Detection system (e.g., spectrophotometer, fluorometer, luminometer)

-

96-well plates

Procedure:

-

Prepare a stock solution of the test compound.

-

Dispense the enzyme solution into the wells of a 96-well plate.

-

Add various concentrations of the test compound to the wells and pre-incubate.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Caption: General experimental workflow.

Conclusion

This compound (CAS 810662-38-5) is a chemical intermediate with significant potential for applications in medicinal chemistry, particularly in the development of novel antifungal agents. Its structural similarity to known imidazole-based antifungals suggests that it may act by inhibiting lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. The provided synthesis and biological evaluation protocols, while based on analogous compounds and general methodologies, offer a solid framework for researchers to further investigate the specific properties and activities of this compound. Further studies are warranted to elucidate its precise biological profile and to explore its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to the Structure Elucidation of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. Due to the limited availability of published experimental data for this specific molecule, this document outlines a predictive approach based on established chemical principles and spectroscopic data from closely related analogues. It includes a proposed synthetic pathway, predicted analytical data, detailed experimental protocols, and workflow diagrams to assist researchers in the synthesis, characterization, and application of this compound.

Introduction

This compound is an organic molecule that features a brominated acetophenone core linked to a 4-methylimidazole moiety. The α-bromo ketone functional group is a versatile synthetic handle, making this compound a potentially valuable intermediate in the synthesis of more complex molecules, including pharmacologically active agents. Imidazole derivatives are known to be part of many bioactive compounds. This guide details the necessary steps to synthesize and structurally confirm this target molecule.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from commercially available reagents. The initial step involves the formation of the precursor, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, followed by a selective α-bromination.

A plausible synthetic route begins with the nucleophilic substitution of 4-fluoroacetophenone with 4-methylimidazole. This is followed by the bromination of the resulting acetophenone derivative at the α-position using a suitable brominating agent like bromine in acetic acid or N-bromosuccinimide (NBS).

Structural Analysis and Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the structural characterization of the target molecule. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 2H | Aromatic (H ortho to C=O) |

| ~7.60 | s | 1H | Imidazole (H-2) |

| ~7.50 | d | 2H | Aromatic (H meta to C=O) |

| ~7.05 | s | 1H | Imidazole (H-5) |

| ~4.45 | s | 2H | -CH₂Br |

| ~2.30 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190.5 | C=O |

| ~145.0 | Aromatic C (C-N) |

| ~138.0 | Imidazole (C-2) |

| ~137.0 | Imidazole (C-4) |

| ~135.0 | Aromatic C (C-C=O) |

| ~130.0 | Aromatic CH (ortho to C=O) |

| ~122.0 | Aromatic CH (meta to C=O) |

| ~118.0 | Imidazole (C-5) |

| ~30.5 | -CH₂Br |

| ~13.5 | -CH₃ |

Table 3: Predicted IR and MS Data

| Technique | Predicted Values | Assignment |

| IR (cm⁻¹) | ~1690 | C=O stretch |

| ~1605 | C=C aromatic stretch | |

| ~1510 | C=N imidazole stretch | |

| ~1230 | C-N stretch | |

| ~650 | C-Br stretch | |

| MS (m/z) | ~279/281 | [M+H]⁺ isotopic pattern for Br |

Experimental Protocols

Synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (Precursor)

-

To a solution of 4-methylimidazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-fluoroacetophenone (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Synthesis of this compound (Target Molecule)

-

Dissolve the precursor, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq), in glacial acetic acid.

-

Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a stirred solution of ice-cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by recrystallization or column chromatography.

Characterization Methods

-

NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Infrared Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight.

Visualization of the Target Molecule Structure

Conclusion

This technical guide provides a predictive but scientifically grounded framework for the synthesis and structural elucidation of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectroscopic data, derived from analogous compounds, offer a reliable reference for experimental verification. The detailed protocols and diagrams are intended to equip researchers with the necessary information to successfully prepare and characterize this promising chemical entity for further applications in drug discovery and materials science.

A Technical Guide to the ¹H NMR Spectrum of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. Due to the limited availability of public experimental data for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally related compounds. The information herein is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of similar heterocyclic compounds.

Predicted ¹H NMR Data

The expected chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound are summarized in the table below. These predictions are derived from the known spectral data of various substituted 2-bromo-1-phenylethanone derivatives and related imidazole-containing compounds.[1][2][3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CH₃) | ~2.2 - 2.4 | Singlet (s) | N/A | 3H |

| H-b (CH₂Br) | ~4.5 - 4.7 | Singlet (s) | N/A | 2H |

| H-c | ~7.0 - 7.2 | Singlet (s) | ~1.5 | 1H |

| H-d (aromatic) | ~7.6 - 7.8 | Doublet (d) | ~8.5 | 2H |

| H-e | ~7.9 - 8.1 | Singlet (s) | ~1.5 | 1H |

| H-f (aromatic) | ~8.0 - 8.2 | Doublet (d) | ~8.5 | 2H |

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be based on the compound's solubility.[4]

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube. The optimal sample height in the tube is typically 4-5 cm.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and shim the magnetic field to achieve optimal homogeneity, which is essential for obtaining sharp, well-resolved peaks.[4]

3. Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and relaxation delay.

-

Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using an internal reference standard, such as tetramethylsilane (TMS) at 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound, culminating in its spectral analysis.

Caption: Workflow for Synthesis and NMR Analysis.

References

Technical Guide: 13C NMR Data for 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. Due to the absence of publicly available experimental ¹³C NMR data for this specific molecule, this guide presents estimated chemical shifts based on the analysis of structurally related compounds. The presented data is crucial for the structural elucidation and characterization of this and similar molecules in research and development settings, particularly in the field of medicinal chemistry where such scaffolds are of significant interest. This document also outlines a plausible synthetic protocol and the general methodology for acquiring ¹³C NMR spectra.

Introduction

This compound is a heterocyclic ketone containing a brominated acetyl group attached to a phenyl ring, which in turn is substituted with a 4-methyl-1H-imidazol-1-yl moiety. This class of compounds, α-halo ketones, are versatile intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules with potential biological activities. The imidazole heterocycle is a common feature in many pharmaceuticals. Accurate characterization, including unambiguous assignment of ¹³C NMR signals, is a critical step in the synthesis and study of new chemical entities. This guide aims to provide a comprehensive resource for researchers working with this and structurally similar compounds.

Estimated ¹³C NMR Data

As of the last update, experimental ¹³C NMR data for this compound has not been reported in the peer-reviewed literature. The following table presents estimated ¹³C NMR chemical shifts (δ) in parts per million (ppm). These estimations are derived from a comparative analysis of experimental data for the precursor molecule, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone[1][2], and a range of substituted 2-bromoacetophenones.[3][4] The influence of the methyl group on the imidazole ring is also factored in based on known substituent effects.

Table 1: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale for Estimation |

| C=O | ~190.5 | Based on typical values for α-bromo ketones.[3][4] |

| C-Br | ~30.5 | Characteristic for a -CH₂Br group adjacent to a carbonyl.[3][4] |

| C1' (C-N) | ~141.0 | Based on data for 1-[4-(1H-imidazol-1-yl)phenyl]ethanone.[1][2] |

| C2', C6' | ~121.0 | Aromatic carbons ortho to the imidazole group. |

| C3', C5' | ~131.5 | Aromatic carbons meta to the imidazole group. |

| C4' (C-C=O) | ~135.0 | Quaternary carbon of the phenyl ring attached to the keto group. |

| C2'' (Im) | ~136.0 | Imidazole carbon between the two nitrogen atoms. |

| C4'' (Im) | ~138.0 | Methyl-substituted imidazole carbon. |

| C5'' (Im) | ~118.0 | Imidazole carbon adjacent to the methyl-substituted carbon. |

| -CH₃ (Im) | ~13.5 | Typical chemical shift for a methyl group on an aromatic ring. |

Disclaimer: The chemical shifts presented are estimations and should be used as a guide for spectral interpretation. Experimental verification is required for definitive assignment.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a reliable synthesis can be adapted from the procedure for the analogous compound, 2-bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone.

Synthesis of this compound

This proposed synthesis involves the bromination of the corresponding acetophenone precursor.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of the title compound.

Procedure:

-

Dissolution: Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1 equivalent) in a solution of 30-32% hydrogen bromide in acetic acid.

-

Bromination: To this solution, add bromine (1 equivalent) dropwise with stirring. The reaction mixture should be protected from light.

-

Reaction: Stir the mixture at room temperature overnight.

-

Isolation: The product, likely precipitating as the hydrobromide salt, is collected by filtration.

-

Washing and Drying: Wash the collected solid with a suitable solvent, such as cold ethanol, and then dry under vacuum to yield the desired product.

¹³C NMR Spectroscopy

Diagram 2: General Workflow for ¹³C NMR Analysis

Caption: Standard workflow for obtaining a ¹³C NMR spectrum.

Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the solid sample. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity for high-resolution spectra.

-

Data Acquisition: Set the appropriate acquisition parameters for a ¹³C NMR experiment. This will include setting the spectral width, acquisition time, relaxation delay, and the number of scans. A proton-decoupled experiment is standard for obtaining singlet peaks for each unique carbon.

-

Data Processing: After data acquisition, the Free Induction Decay (FID) is processed. This involves applying a Fourier transform, phasing the spectrum, and applying baseline correction to obtain a clear and accurate spectrum.

-

Spectral Analysis: The processed spectrum is then analyzed by identifying the chemical shift of each peak and assigning it to the corresponding carbon atom in the molecule.

Molecular Structure and Atom Numbering

The structure of this compound with the numbering scheme used for the NMR assignments is shown below.

Diagram 3: Molecular Structure and Atom Numbering

References

physical and chemical properties of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone is a heterocyclic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural features, comprising a substituted imidazole ring linked to a bromoacetophenone moiety, suggest its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance.

Physical and Chemical Properties

While experimental data for this compound is not extensively reported in publicly available literature, a combination of data from chemical suppliers and predictive models allows for a comprehensive profile. For comparative purposes, data for the closely related, non-methylated analog, 2-bromo-1-(4-(1H-imidazol-1-yl)phenyl)ethanone, is also included.

Table 1: Physical and Chemical Properties

| Property | This compound | 2-bromo-1-(4-(1H-imidazol-1-yl)phenyl)ethanone |

| CAS Number | 810662-38-5 | 110668-69-4[1] |

| Molecular Formula | C₁₂H₁₁BrN₂O | C₁₁H₉BrN₂O[1] |

| Molecular Weight | 279.13 g/mol | 265.11 g/mol [1] |

| Appearance | Not specified | Pale Beige to Pale Brown Solid[2] |

| Melting Point | Not specified | Not specified |

| Boiling Point | 417.9 ± 30.0 °C (Predicted) | 405.0 ± 25.0 °C (Predicted)[1] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | 1.48 ± 0.1 g/cm³ (Predicted)[1] |

| Flash Point | 206.6 ± 24.6 °C (Predicted) | 198.7 °C (Predicted)[1] |

| Solubility | Not specified | Slightly soluble in DMSO and Water (with sonication)[2] |

| pKa | Not specified | 4.97 ± 0.10 (Predicted)[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The first step involves the synthesis of the precursor, 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, followed by its bromination.

Experimental Workflow: Synthesis of this compound

Synthetic workflow for the target compound.

Step 1: Synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

This procedure is adapted from a known method for a similar compound[3].

Reagents and Materials:

-

4-Methylimidazole

-

4-Chloroacetophenone

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Distilled water

-

Round-bottom flask

-

Stirrer/hotplate

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 4-methylimidazole (1.0 eq) and potassium hydroxide (1.5 eq) in dimethyl sulfoxide (DMSO).

-

Stir the mixture at room temperature for 2 hours to facilitate the formation of the imidazolide salt.

-

Add 4-chloroacetophenone (1.0 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into chilled distilled water.

-

The crude product may precipitate out. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone.

Step 2: Synthesis of this compound

This procedure is adapted from the synthesis of the non-methylated analog[4].

Reagents and Materials:

-

1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

-

Bromine (Br₂)

-

Acetic acid

-

Hydrobromic acid (HBr, 30-32% in acetic acid)

-

Ethanol

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (1.0 eq) in a solution of 30-32% hydrobromic acid in acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add bromine (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with cold ethanol (3 times).

-

Air-dry the crystals to obtain this compound.

Chemical Reactivity and Potential Biological Activity

The chemical reactivity of this compound is primarily dictated by the α-bromoketone and the imidazole moieties. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. The ketone carbonyl group can undergo typical reactions such as reduction to an alcohol or reactions with organometallic reagents.

Imidazole-containing compounds are known to exhibit a wide range of biological activities, and many function as kinase inhibitors. While the specific biological targets of this compound have not been definitively identified, related imidazole derivatives have been shown to inhibit key signaling pathways implicated in cancer and inflammatory diseases.

Potential Kinase Inhibition Pathways

Imidazole-based compounds have been reported to inhibit both serine/threonine kinases, such as p38 MAP kinase, and tyrosine kinases, like those in the Src family.[5][6] These kinases are crucial components of intracellular signaling cascades that regulate cell proliferation, differentiation, and survival.

p38 MAP Kinase Signaling Pathway:

The p38 MAP kinase pathway is activated by cellular stress and inflammatory cytokines. Its dysregulation is linked to various inflammatory diseases and cancers.[5] Imidazole-based inhibitors often act as ATP-competitive inhibitors, binding to the active site of p38 and preventing its phosphorylation of downstream targets.

Potential inhibition of the p38 MAPK pathway.

Src Family Kinase Signaling Pathway:

Src family kinases are non-receptor tyrosine kinases that play a critical role in signal transduction downstream of growth factor receptors. Their overactivation is a hallmark of many cancers, promoting cell proliferation and metastasis.[6] Aminoimidazole derivatives have been identified as potent inhibitors of Src family kinases.

Potential inhibition of the Src family kinase pathway.

Spectral Data

Table 2: Predicted and Comparative Spectral Data

| Analysis | Predicted Data for 1-(4-Methyl-1H-imidazol-2-yl)ethanone[7] | General Characteristics for α-Bromo Ketones |

| ¹H NMR | δ 7.0-7.2 (s, 1H, imidazole C5-H), 2.5-2.6 (s, 3H, acetyl CH₃), 2.2-2.3 (s, 3H, methyl C4-CH₃) | The methylene protons (CH₂) adjacent to the bromine and carbonyl typically appear as a singlet around δ 4.4 ppm.[8] |

| ¹³C NMR | δ 190-195 (C=O), 145-150 (imidazole C2), 135-140 (imidazole C4), 120-125 (imidazole C5), 25-30 (acetyl CH₃), 10-15 (methyl C4-CH₃) | The carbonyl carbon (C=O) signal is expected in the range of δ 190-195 ppm. The carbon of the CH₂Br group typically appears around δ 30-35 ppm.[8] |

| IR | ~3200-3400 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (C=N stretch) | A strong absorption band for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹.[9][12] |

| Mass Spec. | Not specified | The mass spectrum would be expected to show the molecular ion peak and characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure suggests a potential for kinase inhibition. Further research is warranted to fully elucidate its physical and chemical properties, optimize its synthesis, and comprehensively evaluate its biological activity and mechanism of action. This technical guide provides a solid foundation for researchers and drug development professionals to embark on further investigation of this intriguing molecule.

References

- 1. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 10. Ethanone, 2-bromo-1-(4-methylphenyl)- [webbook.nist.gov]

- 11. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethanone, 2-bromo-1-(4-methylphenyl)- [webbook.nist.gov]

- 13. 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone(50413-24-6) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide on the Reactivity of the Alpha-Bromo Ketone in 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the alpha-bromo ketone moiety in 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. This document details the synthesis of the parent compound and explores its key reactions, including nucleophilic substitution, Hantzsch thiazole synthesis, elimination, and the Favorskii rearrangement. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.

Introduction

Alpha-halo ketones are a class of highly reactive organic compounds that serve as versatile building blocks in organic synthesis. The presence of a halogen atom alpha to a carbonyl group significantly influences the reactivity of the molecule, making it susceptible to a variety of transformations. This compound, the subject of this guide, incorporates an alpha-bromo ketone functionality along with a phenyl-imidazole scaffold. This structural combination is of particular interest in drug discovery, as the imidazole moiety is a common feature in many biologically active compounds, including kinase inhibitors. Understanding the reactivity of the alpha-bromo ketone in this specific molecular context is crucial for its effective utilization in the synthesis of novel therapeutic agents.

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from 4-chloroacetophenone and 4-methyl-1H-imidazole.

Step 1: Synthesis of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

The first step involves a nucleophilic aromatic substitution reaction where the imidazole nitrogen displaces the chlorine atom on the phenyl ring.

Experimental Protocol:

A mixture of 4-chloroacetophenone (1 equivalent), 4-methyl-1H-imidazole (1-1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.[1]

Step 2: Bromination of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

The second step is the alpha-bromination of the ketone. This is a common transformation for acetophenones.

Experimental Protocol:

To a solution of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone in a suitable solvent such as acetic acid or a mixture of PEG-400 and water, a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) is added.[2] The reaction is typically stirred at room temperature or with gentle heating until completion. The product can then be isolated by precipitation or extraction and purified by recrystallization.

Table 1: Synthesis Data for this compound and Related Compounds

| Compound | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 1-(4-(1H-imidazol-1-yl)phenyl)ethanone | 4-chloroacetophenone, Imidazole | KOH, DMSO, 100°C, 24h | - | [1][3] |

| 2-bromo-1-phenylethanone | Acetophenone | NBS, PEG-400/H₂O, Ultrasound, 80°C, 15-20 min | Good to Excellent | [2] |

| 2-bromo-1-(4-chlorophenyl)ethanone | 4-chloroacetophenone | NBS, PEG-400/H₂O, Ultrasound, 80°C, 15-20 min | Good to Excellent | [2] |

| 2-bromo-1-(4-methylphenyl)ethanone | 4-methylacetophenone | NBS, PEG-400/H₂O, Ultrasound, 80°C, 15-20 min | Good to Excellent | [2] |

Note: Specific yield for the target molecule is not available in the literature and would need to be determined experimentally.

Reactivity of the Alpha-Bromo Ketone

The alpha-bromo ketone moiety in this compound is the primary site of reactivity, enabling a range of useful synthetic transformations.

Nucleophilic Substitution Reactions

The bromine atom is a good leaving group, making the alpha-carbon susceptible to attack by various nucleophiles via an S(_N)2 mechanism. This is a widely used reaction for introducing diverse functional groups.

General Experimental Protocol:

This compound (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, acetone, DMF). The nucleophile (1-1.5 equivalents) is added, often in the presence of a base (e.g., triethylamine, potassium carbonate) if the nucleophile is not basic itself. The reaction mixture is stirred at room temperature or heated to reflux until completion. Work-up typically involves removal of the solvent, followed by extraction and purification of the product.

Table 2: Examples of Nucleophilic Substitution Reactions with Alpha-Bromo Ketones

| Nucleophile | Product Type | General Conditions | Reference |

| Amines (R-NH₂) | α-Amino ketone | Ethanol, reflux | |

| Thiourea | 2-Aminothiazole (Hantzsch synthesis) | Ethanol, reflux | [4] |

| Thioamides | Thiazole | Ethanol, reflux | |

| Carboxylate salts | α-Acyloxy ketone | DMF, heat | |

| Azide (NaN₃) | α-Azido ketone | Aqueous solvent, 80°C | [5] |

A particularly important application of this reactivity is the Hantzsch thiazole synthesis , where the alpha-bromo ketone reacts with a thioamide or thiourea to form a thiazole ring, a common scaffold in pharmaceuticals.

Experimental Protocol for Hantzsch Thiazole Synthesis:

A mixture of this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol is heated to reflux for several hours. Upon cooling, the product, a 2-amino-4-(4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazole derivative, often precipitates and can be collected by filtration.

Elimination Reactions

In the presence of a non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated ketone. This reaction introduces a double bond conjugated to the carbonyl group.

General Experimental Protocol:

The alpha-bromo ketone is treated with a hindered base, such as pyridine or triethylamine, often with heating. The reaction results in the elimination of HBr and the formation of 1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)prop-2-en-1-one.

Favorskii Rearrangement

Treatment of alpha-halo ketones with a strong, non-nucleophilic base can induce a Favorskii rearrangement, leading to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. For acyclic alpha-bromo ketones like the title compound, this would result in a branched carboxylic acid derivative.

General Experimental Protocol:

The alpha-bromo ketone is treated with a strong base, such as sodium hydroxide or sodium alkoxide, in an appropriate solvent. The reaction proceeds through a cyclopropanone intermediate, which is then opened by the base to yield the rearranged product.

Role in Drug Development and Signaling Pathways

The phenyl-imidazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Compounds containing a phenyl-imidazole core have been identified as potent inhibitors of key kinases such as p38 MAP kinase and JNK. The alpha-bromo ketone functionality of this compound makes it an ideal starting material for the synthesis of libraries of potential kinase inhibitors through nucleophilic substitution reactions. By introducing various substituents at the alpha-position, the binding affinity and selectivity of the resulting compounds for different kinase targets can be modulated.

For instance, reaction with various amines or other nitrogen-containing heterocycles can lead to compounds that mimic the structure of known ATP-competitive kinase inhibitors. These inhibitors typically occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Below is a conceptual workflow for the utilization of this compound in the development of kinase inhibitors.

References

electrophilic substitution on the imidazole ring of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

An In-depth Technical Guide to Electrophilic Substitution on the Imidazole Ring of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

This technical guide provides a comprehensive analysis of the predicted electrophilic substitution reactions on the imidazole ring of the compound this compound. Imidazole and its derivatives are cornerstone scaffolds in medicinal chemistry, and understanding their reactivity is paramount for the synthesis of novel pharmaceutical agents.[1][2] This document elucidates the electronic properties of the target molecule, predicts the regioselectivity of various electrophilic substitution reactions, and offers detailed, illustrative experimental protocols. The guide integrates theoretical principles with practical considerations to serve as a valuable resource for professionals engaged in synthetic and medicinal chemistry.

Chapter 1: Electronic Profile and Reactivity of the Target Molecule

The imidazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack.[3] Its reactivity is significantly influenced by the nature and position of its substituents. In the case of this compound, three key groups modulate the reactivity of the imidazole core:

-

The 4-Methyl Group : As an alkyl group, it is electron-donating through an inductive effect. This effect increases the electron density of the imidazole ring, thereby activating it towards electrophilic substitution compared to an unsubstituted imidazole.

-

The N1-Substituent (4-(2-bromoacetyl)phenyl group) : This is a large, strongly electron-withdrawing group. The presence of the acetyl ketone and the α-bromo ketone functionalities pulls electron density away from the imidazole ring via conjugation and inductive effects. This substantial electron withdrawal deactivates the imidazole ring, making electrophilic substitution more challenging than for simple N-alkyl imidazoles.

-

The Imidazole Nitrogens : The pyridine-type nitrogen (N3) is basic and can be protonated under acidic conditions, which would lead to strong deactivation of the ring. The pyrrole-type nitrogen (N1) is part of the aromatic sextet.[1][3]

The interplay of these electronic effects dictates the overall reactivity. While the 4-methyl group is activating, the potent deactivating effect of the N1-substituent is expected to dominate, requiring more forcing conditions for successful electrophilic substitution.

Chapter 2: Regioselectivity of Electrophilic Substitution

Electrophilic substitution on the imidazole ring generally occurs at the C4 or C5 positions, with the C2 position being the least reactive.[1] For the target molecule, the C4 position is already substituted with a methyl group. Therefore, the primary sites for electrophilic attack are C2 and C5.

-

Attack at C5 : This is the most favored position. The electron-donating 4-methyl group can effectively stabilize the positive charge in the resulting sigma complex (arenium ion) through resonance and induction.

-

Attack at C2 : This position is electronically disfavored. Attack at C2 results in a less stable intermediate where the positive charge cannot be as effectively delocalized without disrupting the aromatic sextet involving the N1 lone pair. Furthermore, the large N1-phenyl substituent presents significant steric hindrance, making the C2 position less accessible to incoming electrophiles.

Based on these electronic and steric factors, electrophilic substitution is strongly predicted to occur at the C5 position .

Caption: Logical workflow for predicting the outcome of electrophilic substitution.

Chapter 3: Predicted Outcomes of Key Electrophilic Substitution Reactions

Due to the deactivating nature of the N1-substituent, strong electrophiles and potentially elevated temperatures may be necessary to achieve substitution.

Halogenation (Bromination & Chlorination)

-

Reagents : N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a polar aprotic solvent like acetonitrile or DMF are suitable for controlled monohalogenation. Using elemental bromine (Br₂) in acetic acid is also a viable but potentially less selective method.

-

Predicted Product : 2-bromo-1-(4-(5-bromo-4-methyl-1H-imidazol-1-yl)phenyl)ethanone.

-

Challenges : Over-halogenation is unlikely due to the deactivated ring. The primary challenge will be achieving a reasonable reaction rate.

Nitration

-

Reagents : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. However, the strongly acidic conditions may lead to protonation of the N3 atom, causing extreme deactivation or degradation. A milder alternative is using nitronium tetrafluoroborate (NO₂BF₄) in a solvent like sulfolane or nitromethane.[4]

-

Predicted Product : 2-bromo-1-(4-(4-methyl-5-nitro-1H-imidazol-1-yl)phenyl)ethanone.

-

Challenges : This reaction is expected to be difficult. The strongly deactivating N1-substituent coupled with potential N3 protonation under acidic conditions will significantly lower the nucleophilicity of the imidazole ring.[5][6] Side reactions on the phenyl ring are possible but less likely due to the deactivating acetyl group.

Sulfonation

-

Reagents : Fuming sulfuric acid (H₂SO₄/SO₃) at elevated temperatures.

-

Predicted Product : 4-(2-bromoacetyl)phenyl)-4-methyl-1H-imidazole-5-sulfonic acid.

-

Challenges : The reaction requires harsh conditions, which may lead to decomposition of the starting material. Sulfonation of imidazoles is also often reversible.

Friedel-Crafts Alkylation and Acylation

-

Reagents : A Lewis acid catalyst (e.g., AlCl₃) with an alkyl halide or acyl chloride.[7][8]

-

Predicted Outcome : These reactions are predicted to fail . The basic N3 atom of the imidazole ring will act as a Lewis base, coordinating strongly with the Lewis acid catalyst. This interaction deactivates the entire molecule, preventing the electrophilic aromatic substitution from occurring on either the imidazole or the phenyl ring.[9]

Caption: General mechanism showing electrophilic attack at the C5 position.

Chapter 4: Data Presentation

As this guide is predictive, the following table summarizes the anticipated outcomes and necessary conditions for the electrophilic substitution on the target molecule.

| Reaction Type | Reagents & Solvents | Predicted Major Product | Predicted Yield | Key Challenges & Considerations |

| Bromination | NBS, Acetonitrile | 5-bromo derivative | Moderate | Requires elevated temperature or prolonged reaction time due to ring deactivation. |

| Chlorination | NCS, DMF | 5-chloro derivative | Moderate | Similar to bromination; requires careful temperature control to avoid decomposition. |

| Nitration | NO₂BF₄, Sulfolane | 5-nitro derivative | Low to Moderate | Strong deactivation of the ring. Standard HNO₃/H₂SO₄ conditions are likely too harsh. |

| Sulfonation | Fuming H₂SO₄ | 5-sulfonic acid | Low | Harsh reaction conditions may cause degradation. Product isolation can be difficult. |

| Friedel-Crafts | AlCl₃, Acyl/Alkyl Halide | No Reaction | 0% | Lewis basicity of the N3 atom leads to catalyst poisoning and ring deactivation. |

Chapter 5: Exemplary Experimental Protocols

The following protocols are hypothetical and should be optimized based on laboratory findings. They are designed for experienced synthetic chemists.

Protocol 1: Synthesis of 2-bromo-1-(4-(5-bromo-4-methyl-1H-imidazol-1-yl)phenyl)ethanone

Objective : To introduce a bromine atom at the C5 position of the imidazole ring.

Reagents & Materials :

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for work-up and purification

Procedure :

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound.

-

Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution in one portion.

-

Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. The reaction is expected to proceed over 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine) followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification :

-

The crude product should be purified by column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate.

Protocol 2: Synthesis of 2-bromo-1-(4-(4-methyl-5-nitro-1H-imidazol-1-yl)phenyl)ethanone

Objective : To introduce a nitro group at the C5 position of the imidazole ring.

Reagents & Materials :

-

This compound (1.0 eq)

-

Nitronium tetrafluoroborate (NO₂BF₄) (1.5 eq)

-

Sulfolane (anhydrous)

-

Three-neck flask equipped with a thermometer and nitrogen inlet

-

Ice bath and heating mantle

-

Standard glassware for work-up and purification

Procedure :

-

In a dry three-neck flask under a nitrogen atmosphere, dissolve this compound in anhydrous sulfolane.

-

Cool the solution to 0-5°C using an ice bath.

-

Carefully add nitronium tetrafluoroborate (1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

-

Heat the reaction to 60-70°C and maintain for 6-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification :

-

Purification of the crude product is best achieved via flash column chromatography on silica gel.

Disclaimer : The information provided, particularly the experimental protocols, is predictive and based on established principles of organic chemistry. All experimental work should be conducted with appropriate safety precautions by trained personnel.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]

- 6. WO2007134187A2 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive overview of the methodologies and experimental protocols required to determine its solubility in various organic solvents. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments and to understand the context of this compound's potential applications in drug discovery.

While precise, quantitative solubility data for this compound is not extensively published, preliminary information suggests it is slightly soluble in dimethyl sulfoxide (DMSO) and water, particularly with the aid of sonication.

Table 1: Recommended Organic Solvents for Solubility Assessment

The following table outlines a selection of organic solvents recommended for determining the solubility profile of this compound. The solvents are categorized by their polarity to ensure a comprehensive assessment.

| Solvent Category | Solvent Name | Rationale for Inclusion |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High dissolving power for a wide range of organic compounds. |

| Acetonitrile (ACN) | Commonly used in reversed-phase chromatography; good for moderately polar compounds. | |

| Acetone | A versatile solvent for a range of polar and nonpolar compounds. | |

| Polar Protic | Methanol | A common polar protic solvent used in organic synthesis and analysis. |

| Ethanol | Similar to methanol, often used in pharmaceutical preparations. | |

| Nonpolar | Dichloromethane (DCM) | A good solvent for a wide variety of organic compounds. |

| Toluene | Representative of aromatic hydrocarbon solvents. | |

| Hexane | A nonpolar alkane solvent, useful for assessing solubility in hydrophobic environments. |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in drug development, influencing bioavailability and formulation. The "shake-flask" method is a widely recognized and reliable technique for measuring thermodynamic solubility.[1][2]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (see Table 1)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.[3]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

Replication: It is recommended to perform a minimum of three replicate determinations for each solvent.

Kinetic Solubility Assessment

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution characteristics from a DMSO stock solution.[3][4][5][6]

Materials:

-

A stock solution of this compound in DMSO (e.g., 10 mM)

-

Selected organic solvents

-

96-well microplate

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Preparation: Add the selected organic solvents to the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to each well.

-

Incubation: Incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours) with shaking.[3]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by observing the absorbance at a specific wavelength. An increase in turbidity indicates precipitation and that the kinetic solubility has been exceeded.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of an organic compound.

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

Representative Signaling Pathway

Given that related α-bromoketone structures have been identified as protein kinase inhibitors, the following diagram illustrates a simplified, representative protein kinase signaling pathway that could be a target for such compounds.[7] This is a hypothetical representation of a potential mechanism of action.

Caption: A hypothetical protein kinase signaling pathway potentially targeted by the compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. nbinno.com [nbinno.com]

Potential Biological Activities of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel compound 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone. As a member of the imidazole family, this compound is predicted to exhibit a range of pharmacological effects, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. This document outlines a plausible synthetic route, details established experimental protocols for evaluating these biological activities, and presents quantitative data from structurally similar compounds to infer potential efficacy. Furthermore, this guide includes diagrammatic representations of key experimental workflows and the putative antifungal mechanism of action to facilitate a deeper understanding of its potential applications in drug discovery and development.

Introduction

Imidazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. Marketed drugs such as ketoconazole, miconazole, and clotrimazole underscore the therapeutic importance of the imidazole scaffold, particularly in the realm of antifungal agents.[1] These drugs primarily exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[2] The disruption of this pathway leads to fungal cell membrane instability and ultimately, cell death.[2]

The title compound, this compound, incorporates key structural features that suggest a high potential for biological activity. The presence of the imidazole ring is a strong indicator of antifungal and antibacterial properties.[1][3] Additionally, the α-bromoketone moiety is a reactive functional group known to participate in various biological interactions, potentially contributing to anti-inflammatory and antiproliferative effects.[4] This guide serves as a technical resource for researchers interested in exploring the therapeutic potential of this promising molecule.

Synthesis